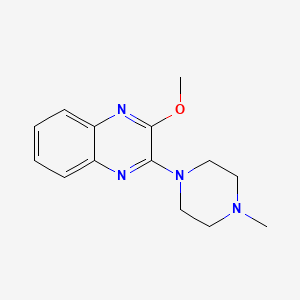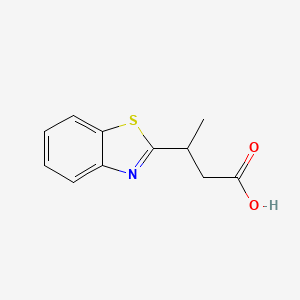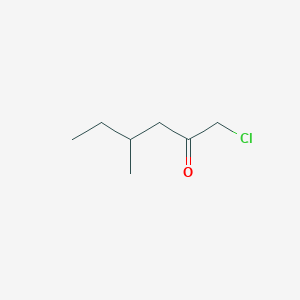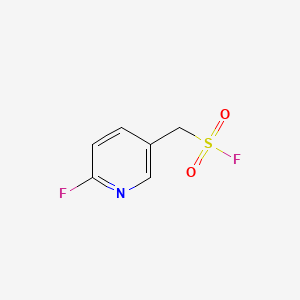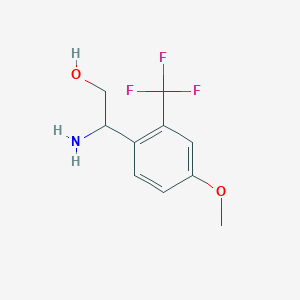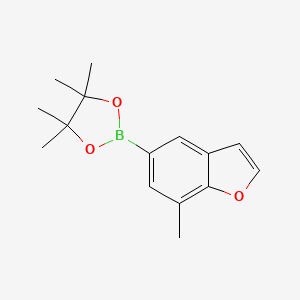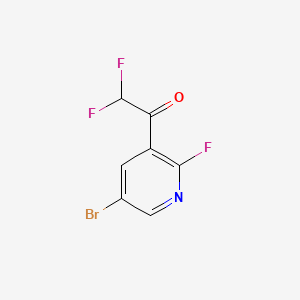
5-Bromo-2-(chloromethyl)-1,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(chloromethyl)-1,3-dimethoxybenzene: is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(chloromethyl)-1,3-dimethoxybenzene typically involves the bromination and chloromethylation of 1,3-dimethoxybenzene. The process can be summarized as follows:
Bromination: 1,3-dimethoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position of the benzene ring.
Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-(chloromethyl)-1,3-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-(chloromethyl)-1,3-dimethoxybenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is typical.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 2-(chloromethyl)-1,3-dimethoxybenzene.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-(chloromethyl)-1,3-dimethoxybenzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules.
Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It is also employed in the development of new biochemical assays and diagnostic tools.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows for the exploration of novel therapeutic targets and mechanisms of action.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymerization processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(chloromethyl)-1,3-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, resulting in changes in the structure and function of the target molecules.
Molecular Targets and Pathways:
Proteins: The compound can modify amino acid residues, affecting protein function and activity.
Nucleic Acids: It can interact with DNA and RNA, potentially leading to mutations or alterations in gene expression.
Cell Signaling Pathways: The compound may influence various signaling pathways, impacting cellular processes such as proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-(chloromethyl)-1,3-dimethoxybenzene
- 5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine
- 5-Bromo-2-(isopropylamino)pyrimidine
- 5-Bromo-2-(2-thienyl)pyridine
Comparison: this compound is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with two methoxy groups This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds
Propriétés
Formule moléculaire |
C9H10BrClO2 |
|---|---|
Poids moléculaire |
265.53 g/mol |
Nom IUPAC |
5-bromo-2-(chloromethyl)-1,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10BrClO2/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-4H,5H2,1-2H3 |
Clé InChI |
PTRYJGMLWKEQAO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1CCl)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)
